2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the chlorination of 3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process that includes nitration, sulfonation, and chlorination reactions. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is 2,6-dichloro-3-aminobenzene-1-sulfonyl chloride.
Oxidation: The major product is 2,6-dichloro-3-nitrobenzenesulfonic acid.
Scientific Research Applications
2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents.
2,4-Dichloro-1-nitrobenzene: Similar in having chlorine and nitro groups but lacks the sulfonyl chloride group.
Uniqueness: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQWMSLMFLCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634248 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-53-5 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.